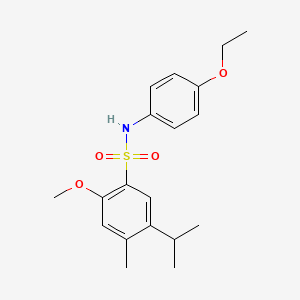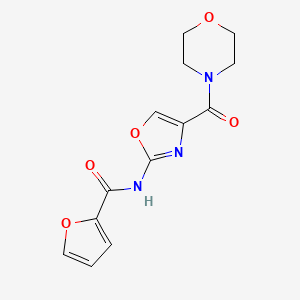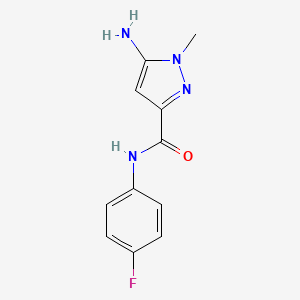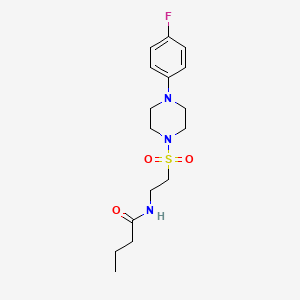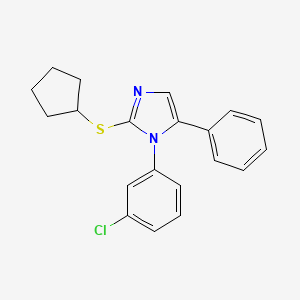
1-(3-chlorophenyl)-2-(cyclopentylthio)-5-phenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-2-(cyclopentylthio)-5-phenyl-1H-imidazole, also known as CPI-169, is a small molecule inhibitor that targets the bromodomain and extraterminal (BET) family of proteins. BET proteins play a crucial role in gene regulation, and CPI-169 has shown promising results in preclinical studies as a potential therapeutic agent for cancer and other diseases.
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interaction Studies
The study of imidazole derivatives often focuses on their crystal structures and molecular interactions due to their significance in understanding the compound's properties and potential applications. For example, the synthesis and crystal structure analysis of closely related imidazole derivatives reveal their molecular conformation, showing how phenyl rings are arranged in relation to the imidazole ring. This structural information is crucial for applications in material science and drug design, where the molecular geometry can influence the compound's interactions and functionality. Such studies highlight the importance of imidazole derivatives in developing new materials and pharmaceutical agents with specific properties and activities (Song & Shin, 1998).
Antifungal and Antibacterial Applications
Imidazole derivatives, including those structurally similar to 1-(3-chlorophenyl)-2-(cyclopentylthio)-5-phenyl-1H-imidazole, are extensively researched for their antifungal and antibacterial properties. Their mechanism often involves disrupting the cell membrane or interfering with the biosynthesis of essential cellular components of pathogenic fungi and bacteria. This makes them valuable candidates for developing new antimicrobial agents, especially in the face of rising antibiotic resistance. Studies on various imidazole compounds have shown promising antimicrobial activities, underscoring the potential of these derivatives in treating infectious diseases (Antolini et al., 1999).
Corrosion Inhibition
The application of imidazole derivatives in corrosion inhibition is another area of interest, particularly for protecting metals in acidic environments. The adsorption of these compounds on metal surfaces can form a protective layer, reducing corrosion rates significantly. This property is particularly valuable in industrial applications where corrosion resistance is crucial for material durability and longevity. Research into the corrosion inhibition efficiency of imidazole derivatives has shown their effectiveness in various conditions, highlighting their potential in materials science and engineering (Ouakki et al., 2019).
Pharmaceutical Research
In pharmaceutical research, imidazole derivatives are explored for their therapeutic potentials, such as anti-inflammatory, analgesic, and antiproliferative effects. Their ability to modulate various biological targets makes them attractive candidates for drug development. Studies have demonstrated the significant biological activities of these compounds, including their potential as novel therapeutic agents for treating inflammation, pain, and cancer. This underscores the versatility of imidazole derivatives in medicinal chemistry and their potential in developing new drugs (Abignente et al., 1993).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-2-cyclopentylsulfanyl-5-phenylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2S/c21-16-9-6-10-17(13-16)23-19(15-7-2-1-3-8-15)14-22-20(23)24-18-11-4-5-12-18/h1-3,6-10,13-14,18H,4-5,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYZPENVENBXJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-2-(cyclopentylthio)-5-phenyl-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-ethoxyphenyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2366871.png)
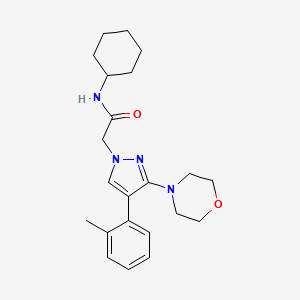

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2366874.png)
![N-(4-chlorophenyl)-4-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2366876.png)
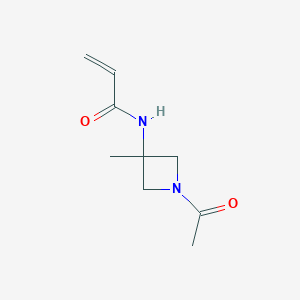
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-propionamido-3-(pyridin-2-yl)isothiazole-5-carboxamide](/img/structure/B2366882.png)
